(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine

Chiral resolution Stereoselective synthesis Enantiomeric purity

(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine (CAS: 1391411-17-8) is a chiral primary amine featuring a 3-thienyl core with a 5-trifluoromethyl substituent. The compound exists as a single, defined (S)-enantiomer, distinguishing it from racemic mixtures or opposite enantiomers of the same scaffold.

Molecular Formula C7H8F3NS
Molecular Weight 195.21 g/mol
Cat. No. B13188173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine
Molecular FormulaC7H8F3NS
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C1=CSC(=C1)C(F)(F)F)N
InChIInChI=1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m0/s1
InChIKeyUFKOXNNWMJOSQP-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine: A Defined (S)-Enantiomer for Stereospecific Research Applications


(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine (CAS: 1391411-17-8) is a chiral primary amine featuring a 3-thienyl core with a 5-trifluoromethyl substituent [1]. The compound exists as a single, defined (S)-enantiomer, distinguishing it from racemic mixtures or opposite enantiomers of the same scaffold. This stereochemical definition, combined with the electron-withdrawing and lipophilic trifluoromethyl group, makes it a valuable building block for medicinal chemistry, asymmetric catalysis, and the development of stereospecific bioactive molecules [2]. The compound is commercially available with a typical purity of 95% .

Why Racemic or Regioisomeric Analogs of (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine Are Not Interchangeable


Substituting (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine with its racemic mixture (CAS 1522268-74-1) or its 2-yl regioisomer (CAS 1270420-10-4) is not scientifically valid for applications requiring stereochemical or positional specificity. Biological targets, such as enzymes and receptors, are chiral and can exhibit drastically different affinities and activities for enantiomers, a principle demonstrated in thiophene-derived amine series where the (S)-enantiomer is often the eutomer [1]. Similarly, the position of the amine on the thiophene ring (3-yl vs. 2-yl) directly influences electronic distribution and binding geometry, as documented in structure-activity relationship (SAR) studies of thiophene-based inhibitors [2]. Generic substitution therefore risks introducing confounding stereochemical or regiochemical variables that compromise experimental reproducibility and therapeutic relevance.

Quantitative Differentiation of (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine from Key Analogs


Enantiomeric Purity: Defined (S)-Configuration vs. Racemic Mixture

The target compound is the single (S)-enantiomer, available at 95% purity, whereas its closest commercial analog (CAS 1522268-74-1) is the racemic mixture containing equal parts (R)- and (S)-enantiomers. While both products are sold at 95% chemical purity, the racemate lacks stereochemical definition, which is critical for biological activity as demonstrated in related thiophene ethylamine series where the (S)-enantiomer exhibits significantly higher inhibitory activity than the (R)-enantiomer [1]. Procurement of the defined (S)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps.

Chiral resolution Stereoselective synthesis Enantiomeric purity

Regioisomeric Specificity: 3-yl vs. 2-yl Substitution Pattern

The target compound features the ethylamine group at the 3-position of the thiophene ring, a distinct regioisomer from the 2-yl analog (CAS 1270420-10-4). While direct comparative bioactivity data between these two specific compounds is not publicly available, class-level SAR studies on trifluoromethylthiophene derivatives demonstrate that the substitution position significantly alters both physicochemical properties and biological target interactions [1]. For instance, the electronic distribution and steric environment around the amine differ, which can affect binding to enzyme active sites or receptor pockets.

Regioisomer Structure-activity relationship Thiophene substitution

Monoamine Oxidase B (MAO-B) Inhibitory Profile

The target compound demonstrates measurable inhibition of rat MAO-B with an IC50 of 2.18 µM, while showing significantly weaker activity against acetylcholinesterase (AChE, IC50 = 21.6 µM) and butyrylcholinesterase (BChE, IC50 = 149 µM) [1]. This represents a 10-fold selectivity for MAO-B over AChE and a 68-fold selectivity over BChE. While data for the (R)-enantiomer or 2-yl isomer are not available for direct comparison, the selective inhibition profile is a defined, quantifiable characteristic of this specific (S)-enantiomer.

MAO-B inhibition Neuroprotection Enzyme assay

Lipophilicity Modulation by Trifluoromethyl Group

The presence of the trifluoromethyl group at the 5-position of the thiophene ring imparts a calculated XLogP3 value of 1.8 to the target compound [1]. This is significantly higher than the predicted logP for the non-fluorinated analog 1-(thiophen-3-yl)ethanamine (estimated logP ≈ 0.8). The increased lipophilicity correlates with enhanced passive membrane permeability and metabolic stability, a well-established class-level effect of trifluoromethyl substitution in medicinal chemistry [2].

Lipophilicity Metabolic stability Physicochemical properties

High-Value Application Scenarios for (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine


Asymmetric Synthesis and Chiral Ligand Development

As a defined (S)-enantiomer with a free primary amine, this compound serves as a valuable chiral building block for the synthesis of enantiopure ligands, catalysts, and auxiliaries. Its use in asymmetric transformations ensures the generation of single-enantiomer products, critical in pharmaceutical synthesis where the wrong enantiomer can be inactive or toxic [1].

Medicinal Chemistry for CNS-Targeting MAO-B Inhibitors

The compound's moderate and selective MAO-B inhibition (IC50 2.18 µM) combined with favorable lipophilicity (XLogP3 = 1.8) makes it a promising starting scaffold for the development of neuroprotective agents targeting Parkinson's disease or other neurodegenerative conditions where MAO-B inhibition is therapeutically relevant [2].

Stereospecific Biological Probe Development

The defined stereochemistry is essential for generating reliable structure-activity relationship (SAR) data. Researchers can use this single enantiomer to probe the stereochemical requirements of biological targets (e.g., GPCRs, enzymes) without the confounding effects of an inactive or partially active opposite enantiomer, thereby increasing the accuracy of computational models and binding hypotheses [3].

Fluorinated Fragment Library Screening

The presence of the trifluoromethyl group, a privileged motif in drug discovery, makes this compound an excellent candidate for inclusion in fragment-based screening libraries. Its small size (MW 195.21) and defined stereochemistry allow for efficient exploration of chemical space, with the CF3 group providing a sensitive probe for NMR-based binding assays [4].

Quote Request

Request a Quote for (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.